Ethyl 3-(4-cyanophenyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(4-cyanophenyl)-2-methylpropanoate, also known as ethyl 4-cyano-3-(trifluoromethyl)phenylacrylate, is a chemical compound that belongs to the class of alpha,beta-unsaturated esters. This compound has gained significant attention in recent years due to its potential applications in various scientific fields.
Scientific Research Applications
Crystal Packing and Interaction Dynamics
N⋯π and O⋯π Interactions in Ethyl Cyanoester Compounds : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique crystal packing through N⋯π interaction, complemented by C–H⋯N and C–H⋯O hydrogen bonds, forming a double-ribbon structure. Similarly, ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate exhibits rare nonhydrogen bonding interactions of N⋯π and O⋯π types along with a C–H⋯N hydrogen bond, resulting in a 1-D double-column structure. These findings highlight the significance of non-traditional interactions in the structural assembly of ethyl cyanoester compounds (Zhang, Wu, & Zhang, 2011).
Enantioselective Hydrogenation and Synthesis
Highly Enantioselective Sequential Hydrogenation : The (E)-ethyl 2-oxo-4-arylbut-3-enoate compound undergoes a highly enantioselective sequential hydrogenation process to yield ethyl 2-hydroxy-4-arylbutyrate with 94-96% enantiomeric excess (ee). This process is temperature-sensitive and involves sequential hydrogenation of CO and CC bonds. Further hydrolysis of ethyl 2-hydroxy-4-phenylbutyrate results in 2-hydroxy-4-phenylbutyric acid with 99% ee, demonstrating the potential of this method in producing high-purity enantiomers (Meng, Zhu, & Zhang, 2008).
Aromatic Interactions and Structural Elucidation
C⋯π Interaction in Ethyl Cyanoester Derivatives : Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate showcases an unusual C⋯π interaction of non-hydrogen bond type, rationalized through ab initio computations as electrostatic interactions. This rare interaction contributes to the novel structural characteristics of ethyl cyanoester derivatives, suggesting the importance of considering non-standard interactions in molecular design (Zhang, Tong, Wu, & Zhang, 2012).
Antioxidant and Anti-inflammatory Activities
Synthesis and Biological Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-Dimethylthiophene-3-Carboxylates : A series of novel ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were synthesized and evaluated for their antioxidant and anti-inflammatory activities. The study highlighted compounds with phenolic substitutions, showcasing significant antioxidant properties. Selected compounds exhibited promising anti-inflammatory activity, with inhibition percentages comparable to the standard drug diclofenac, highlighting the therapeutic potential of these synthesized compounds (Madhavi & Sreeramya, 2017).
properties
IUPAC Name |
ethyl 3-(4-cyanophenyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-16-13(15)10(2)8-11-4-6-12(9-14)7-5-11/h4-7,10H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDODUJXXOZWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-cyanophenyl)-2-methylpropanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.